molecular formula C17H25FO3 B216880 N-(Retinoyl)-DL-leucine CAS No. 110683-02-8

N-(Retinoyl)-DL-leucine

Cat. No. B216880
CAS RN: 110683-02-8
M. Wt: 413.6 g/mol
InChI Key: XILISIALPJYAMY-GTCOHCSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Retinoyl)-DL-leucine, also known as retinyl leucine, is a synthetic retinoid that has gained attention in scientific research due to its potential for various applications. Retinoids are a class of chemical compounds that are structurally related to vitamin A and have been found to play a crucial role in various biological processes, including cell growth and differentiation. Retinyl leucine is a hybrid molecule that combines the properties of retinoids and amino acids, making it a promising candidate for various biomedical applications.

Mechanism of Action

Retinoids, including N-(Retinoyl)-DL-leucine leucine, exert their effects by binding to specific receptors in the cell nucleus. Once bound, retinoids regulate gene expression, leading to changes in cell growth and differentiation. Retinyl leucine has been found to bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are involved in various biological processes, including skin development and immune function.
Biochemical and Physiological Effects:
Retinyl leucine has been found to exhibit various biochemical and physiological effects, including increased collagen production, improved skin texture and tone, and reduced inflammation. Additionally, N-(Retinoyl)-DL-leucine leucine has been found to stimulate cell differentiation and proliferation, which may have potential applications in tissue engineering and regenerative medicine.

Advantages and Limitations for Lab Experiments

Retinyl leucine has several advantages for laboratory experiments, including its stability and solubility in water and organic solvents. Additionally, N-(Retinoyl)-DL-leucine leucine can be easily synthesized in large quantities, making it a cost-effective option for research. However, N-(Retinoyl)-DL-leucine leucine has some limitations, including its potential toxicity and the need for specialized expertise and equipment for synthesis and analysis.

Future Directions

There are several future directions for research on N-(Retinoyl)-DL-leucine leucine, including its potential as a drug delivery system for various therapeutic agents, its use in tissue engineering and regenerative medicine, and its applications in cosmetics and skincare products. Additionally, further research is needed to fully understand the mechanisms of action of N-(Retinoyl)-DL-leucine leucine and to optimize its synthesis and formulation for various applications.

Synthesis Methods

Retinyl leucine can be synthesized through a multi-step process that involves the reaction of retinol with leucine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product. The synthesis of N-(Retinoyl)-DL-leucine leucine is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

Retinyl leucine has been investigated for various biomedical applications, including its potential as a drug delivery system and as a therapeutic agent for skin disorders. The unique structure of N-(Retinoyl)-DL-leucine leucine allows it to penetrate the skin more effectively than other retinoids, making it a promising candidate for topical applications. Additionally, N-(Retinoyl)-DL-leucine leucine has been found to exhibit anti-inflammatory and anti-aging properties, which may have potential applications in cosmetics and skincare products.

properties

CAS RN

110683-02-8

Product Name

N-(Retinoyl)-DL-leucine

Molecular Formula

C17H25FO3

Molecular Weight

413.6 g/mol

IUPAC Name

(2S)-2-[[(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C26H39NO3/c1-18(2)16-23(25(29)30)27-24(28)17-20(4)11-8-10-19(3)13-14-22-21(5)12-9-15-26(22,6)7/h8,10-11,13-14,17-18,23H,9,12,15-16H2,1-7H3,(H,27,28)(H,29,30)/b11-8-,14-13-,19-10-,20-17-/t23-/m0/s1

InChI Key

XILISIALPJYAMY-GTCOHCSCSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C\C(=C/C(=O)N[C@@H](CC(C)C)C(=O)O)\C)\C

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C

Other CAS RN

110769-97-6

synonyms

N-retinoylleucine
N-retinoylleucine, (Z,E,E,E)-isomer
N-trans-retinoyl-DL-leucine

Origin of Product

United States

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